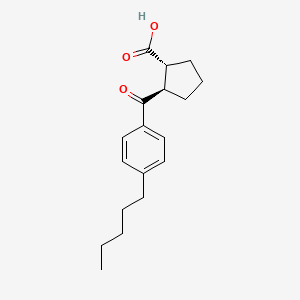

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as “PCP”, is a cyclic carboxylic acid that is used for a variety of scientific research applications. PCP is a white crystalline solid with a melting point of 119-121°C and a boiling point of 235-240°C. It is soluble in methanol and ethanol, and insoluble in water. PCP has a wide range of applications in scientific research, ranging from biochemical and physiological effects to lab experiments and future directions.

Applications De Recherche Scientifique

Enzyme Inhibition and Pharmacological Activities

Carbocyclic and heterocyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, have been explored for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, with implications for various pharmacological activities including tumor growth inhibition, immune response suppression, and amino acid transport blocking (Coulter et al., 1974).

Supramolecular Self-Assembly

Studies on cyclopentane derivatives have revealed their potential in forming supramolecular self-assemblies organized by hydrogen bonds, which could have implications for the design of novel materials and nanotechnology applications (Kălmăn et al., 2001).

Drug Design

Cyclopentane-1,3-diones have been investigated as isosteres for the carboxylic acid functional group, which is significant in drug design. These compounds have shown potential in creating potent thromboxane A2 receptor antagonists, demonstrating their utility in medicinal chemistry (Ballatore et al., 2011).

Secondary Structure Promotion in Peptides

The cyclopentane-based γ-amino acid, (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid, has been evaluated for its ability to promote secondary structure in α/γ-peptides. This research could contribute to the development of new peptide-based therapeutics and biomaterials (Giuliano et al., 2013).

Carboxylation Reactions

Research on cyclopentane and related compounds has explored their carboxylation under mild conditions, which is relevant for the synthesis of carboxylic acids from alkanes. This has potential applications in organic synthesis and the development of new synthetic methodologies (Reis et al., 2005).

Propriétés

IUPAC Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLASOPOMGAZCGB-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641335 |

Source

|

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-10-1 |

Source

|

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.